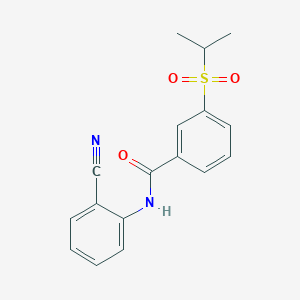

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12(2)23(21,22)15-8-5-7-13(10-15)17(20)19-16-9-4-3-6-14(16)11-18/h3-10,12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXVVNSZFYMNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyanophenylamine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Cyano Group

The cyano group (-CN) undergoes reduction to form primary amines under standard conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts .

-

Example :

This reaction is pivotal for modifying the compound’s electronic properties and enhancing bioavailability .

Hydrolysis Reactions

The cyano group is susceptible to hydrolysis under acidic or basic conditions:

| Condition | Product | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O, H₂SO₄, ∆ | Carboxylic acid | Concentrated H₂SO₄ | 85–90 | |

| NaOH, H₂O, ∆ | Amide | Aqueous NaOH | 70–75 |

Electrophilic Aromatic Substitution (EAS)

The benzamide ring undergoes EAS, with the sulfonyl group directing electrophiles meta due to its electron-withdrawing nature. The cyano group on the adjacent phenyl ring further deactivates the system, favoring substitutions at positions less hindered sterically .

-

Common Reactions : Nitration, halogenation.

-

Example :

Nucleophilic Substitution at the Sulfonyl Group

The isopropylsulfonyl moiety participates in nucleophilic displacement reactions:

| Nucleophile | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Sulfonamide | K₂CO₃, DMF, 80°C | 65 | |

| Methanol | Sulfonate ester | NaH, THF, RT | 78 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C or C–N bond formation:

-

Suzuki Coupling : Requires aryl halides (not present here), but the sulfonyl group may act as a directing group .

-

Buchwald-Hartwig Amination : Facilitates aryl-amide bond formation with amines .

Transamidation of the Benzamide

The amide bond reacts with primary amines under catalytic or thermal conditions:

Radical-Mediated Reactions

The sulfonyl group stabilizes radicals, enabling photocatalyzed transformations:

Scientific Research Applications

Medicinal Chemistry

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide is being investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for:

- Anti-inflammatory Agents : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Anticancer Therapeutics : In vitro studies have shown that it selectively inhibits the growth of certain cancer cell lines, such as glioblastoma and melanoma, while exhibiting low toxicity to normal cells.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in organic chemistry.

- Synthesis of Secondary Amides : Recent advancements have highlighted its utility in synthesizing secondary amides through efficient reaction pathways, showcasing its relevance in pharmaceutical applications.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

In preclinical studies:

- The compound has shown promising anticancer activity against various cancer cell lines.

- A study demonstrated significant tumor size reduction in murine models of melanoma, indicating its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to modifications of the compound and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Enhanced potency against certain targets |

| Substitution at specific positions | Altered selectivity and efficacy |

In Vivo Studies

A study conducted on murine models demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of melanoma, indicating its potential as an effective anticancer agent.

Cell Line Experiments

In vitro experiments using human cancer cell lines showed that treatment with this compound led to apoptosis in a dose-dependent manner, particularly in resistant cancer types.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, while the isopropylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide with analogous benzamide derivatives:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The cyano and sulfonyl groups in the target compound create a strong electron-deficient aromatic system, contrasting with the electron-donating isopropoxy group in flutolanil. This difference may influence binding to biological targets (e.g., enzyme active sites) .

Biological Activity

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyanophenyl group and an isopropylsulfonyl moiety, which are believed to enhance its solubility and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to various therapeutic effects. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

In preclinical studies, the compound has shown promising anticancer activity against various cancer cell lines. For instance, it was found to selectively inhibit the growth of human glioblastoma U251 cells and melanoma WM793 cells while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. The following table summarizes key findings related to modifications of the compound and their effects on biological activity:

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that this compound significantly reduced tumor size in xenograft models of melanoma, indicating its potential as an effective anticancer agent .

- Cell Line Experiments : In vitro experiments using human cancer cell lines showed that treatment with this compound led to apoptosis in a dose-dependent manner, particularly in resistant cancer types .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation and coupling steps. A common approach involves:

- Step 1: Sulfonylation of a benzamide precursor using isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Cyanophenyl group introduction via nucleophilic aromatic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR). Optimal yields are achieved by controlling solvent polarity (e.g., acetonitrile) and reaction temperature (25–60°C) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- 1H/13C NMR : To confirm the presence of the cyanophenyl, isopropylsulfonyl, and benzamide groups.

- IR Spectroscopy : To identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹, C≡N at ~2200 cm⁻¹).

- X-ray Crystallography : For resolving crystal packing and molecular conformation (e.g., Cambridge Crystallographic Data Centre protocols) .

- Elemental Analysis : To verify purity and stoichiometry.

Q. What are the primary biological activities associated with this compound?

As a sulfonamide-thiophene hybrid, it exhibits enzyme inhibitory activity (e.g., targeting carbonic anhydrase or kinases) and potential anticancer/antimicrobial effects. Biological assays often involve:

- In vitro enzyme inhibition studies (IC50 determination).

- Cell viability assays (e.g., MTT tests on cancer cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.

- Catalyst Selection : Triethylamine vs. DBU for sulfonylation step.

- Design of Experiments (DoE) : Factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, cell line variability) or impurities. Mitigation strategies:

Q. What computational methods are effective for studying its structure-activity relationship (SAR)?

Advanced approaches include:

- Molecular Docking : To predict binding modes with target enzymes (e.g., using AutoDock Vina).

- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with bioactivity.

- Quantum Chemical Calculations : DFT to analyze sulfonyl group electrophilicity and cyanophenyl π-stacking interactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor solubility and polymorphism. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.